molecular formula C12H14O5 B6183239 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid CAS No. 576170-39-3

3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid

Cat. No.: B6183239
CAS No.: 576170-39-3
M. Wt: 238.2
InChI Key:
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Description

3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxybenzoic acid core. This compound is often used in organic synthesis, particularly in the protection of functional groups during multi-step chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid typically involves the protection of the hydroxyl group of 4-hydroxybenzoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoic acid derivatives.

    Reduction: Formation of 4-hydroxybenzyl alcohol derivatives.

    Substitution: Formation of 4-hydroxybenzoic acid.

Scientific Research Applications

3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid is used in various scientific research applications:

    Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

    Biology: In the synthesis of biologically active molecules and peptides.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(tert-butoxy)carbonyl]-4-hydroxybenzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect the hydroxyl group during chemical reactions and can be removed under acidic conditions to reveal the free hydroxyl group. This selective protection and deprotection allow for the synthesis of complex molecules without interference from the hydroxyl group .

Properties

CAS No.

576170-39-3

Molecular Formula

C12H14O5

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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